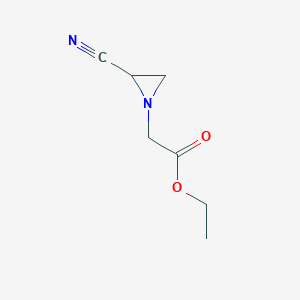

Ethyl (2-cyanoaziridin-1-yl)acetate

Description

Ethyl (2-cyanoaziridin-1-yl)acetate is an organic compound featuring a cyano-substituted aziridine ring (a three-membered heterocycle with two carbons and one nitrogen) linked to an ethyl acetate group.

Properties

CAS No. |

75984-86-0 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

ethyl 2-(2-cyanoaziridin-1-yl)acetate |

InChI |

InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-6(9)3-8/h6H,2,4-5H2,1H3 |

InChI Key |

SBSCIUUGENBGCC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1CC1C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural features with Ethyl (2-cyanoaziridin-1-yl)acetate, including ester groups, nitrogen-containing heterocycles, or cyano substituents. Their differences in ring size, substituents, and functional groups significantly influence their chemical behavior and applications.

Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate

- Structure: A thiazolidine (five-membered ring with sulfur and nitrogen) substituted with a cyanoimino group and an ethyl acetate side chain.

- Synthesis: Prepared via condensation reactions involving thiazolidine precursors and ethyl cyanoacetate .

- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond lengths indicative of strong conjugation between the cyano group and the heterocycle . Exhibits biological activity due to the thiazolidine moiety, which is associated with antimicrobial and anti-inflammatory effects .

- Applications : Used in drug discovery for its bioactive heterocyclic core .

Ethyl 2-(azetidin-1-yl)acetate

- Structure : Contains a four-membered azetidine ring (three carbons, one nitrogen) linked to an ethyl acetate group.

- CAS No.: 1284942-95-5

- Molecular Formula: C₇H₁₃NO₂

- Properties :

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate

- Structure: Features a cyano group and a pyrrole-substituted propenoate ester.

- Synthesis: Synthesized via condensation of N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate .

- Properties: The conjugated system (cyano and pyrrole groups) enhances stability and optical properties.

Ethyl 2-(2-nitroimidazol-1-yl)acetate

- Structure : Nitroimidazole ring attached to an ethyl acetate group.

- CAS No.: 161490-37-5

- Molecular Formula : C₇H₉N₃O₄

- Properties: Nitroimidazoles are known for their radiosensitizing and antimicrobial properties.

Comparative Data Table

Key Findings and Implications

Ring Strain and Reactivity: Aziridine’s three-membered ring confers high strain and reactivity, making this compound more reactive than azetidine or thiazolidine analogs . Cyano groups enhance electrophilicity, facilitating nucleophilic additions or cycloadditions .

Synthetic Challenges :

- Aziridine synthesis often requires specialized conditions (e.g., low temperatures, anhydrous solvents) to manage ring strain, unlike larger heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.